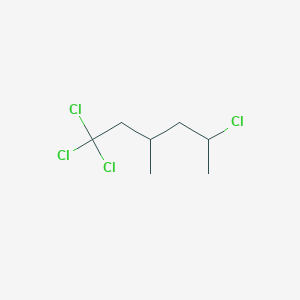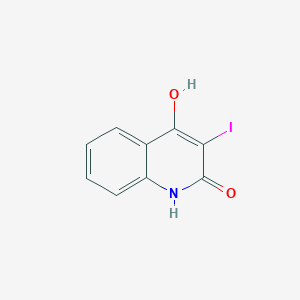
Tungsten--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten–zirconium (2/1) is a compound that combines tungsten and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high strength, good thermal conductivity, and excellent resistance to high temperatures and corrosion. These characteristics make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tungsten–zirconium (2/1) can be achieved through several methods. One common approach involves the reactive infiltration of zirconium-copper alloys into tungsten preforms. This process typically occurs at high temperatures, around 1200°C, where the zirconium-copper infiltrants reduce tungsten carbide into tungsten and zirconium carbide .
Industrial Production Methods
In industrial settings, tungsten–zirconium (2/1) composites are often produced using hot-pressing and spark plasma sintering techniques. These methods involve the application of high pressure and temperature to form dense, high-strength composites. The use of continuous tungsten fibers and zirconium carbide particles in these composites enhances their mechanical properties and toughness .
Análisis De Reacciones Químicas
Types of Reactions
Tungsten–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high reactivity and the presence of both tungsten and zirconium.
Common Reagents and Conditions
Common reagents used in reactions with tungsten–zirconium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may occur in the presence of oxygen at elevated temperatures, leading to the formation of tungsten oxide and zirconium oxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield tungsten oxide and zirconium oxide, while reduction reactions may produce elemental tungsten and zirconium .
Aplicaciones Científicas De Investigación
Tungsten–zirconium (2/1) has a wide range of scientific research applications due to its unique properties
Biology: Research is ongoing to explore the potential biological applications of tungsten–zirconium (2/1), particularly in the development of new materials for biomedical devices.
Medicine: The compound’s high strength and biocompatibility make it a candidate for use in medical implants and prosthetics.
Mecanismo De Acción
The mechanism by which tungsten–zirconium (2/1) exerts its effects is primarily related to its high reactivity and the formation of strong bonds between tungsten and zirconium atoms. These bonds contribute to the compound’s high strength and resistance to thermal and mechanical stress. Additionally, the presence of zirconium carbide particles enhances the material’s toughness by dissipating energy during mechanical deformation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tungsten–zirconium (2/1) include tungsten carbide, zirconium carbide, and other tungsten-based composites. These compounds share some properties with tungsten–zirconium (2/1), such as high strength and thermal conductivity.
Uniqueness
What sets tungsten–zirconium (2/1) apart from similar compounds is its combination of tungsten and zirconium in a specific ratio, which results in unique mechanical and thermal properties. The addition of zirconium carbide particles further enhances the toughness and strength of the composite, making it suitable for applications that require materials to withstand extreme conditions .
Propiedades
Número CAS |
12040-31-2 |
|---|---|
Fórmula molecular |
W2Zr |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
tungsten;zirconium |
InChI |
InChI=1S/2W.Zr |
Clave InChI |
OJYBUGUSFDKJEX-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[W].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


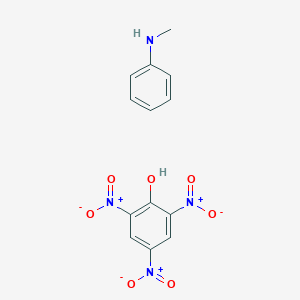

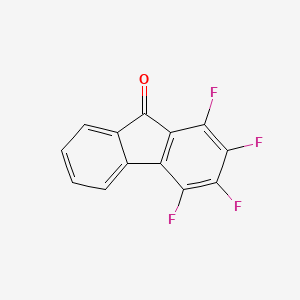
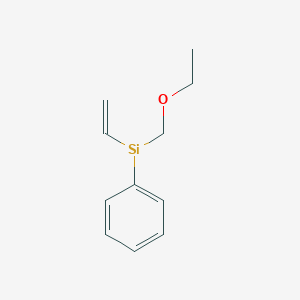
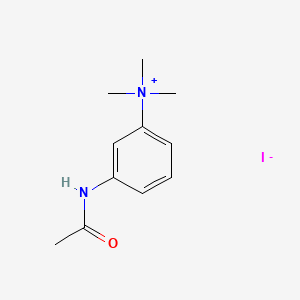
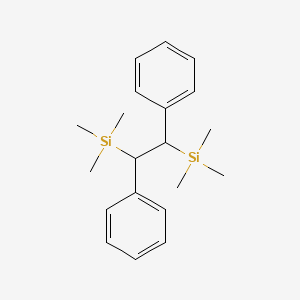
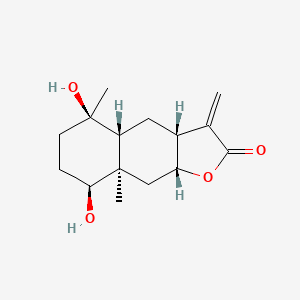


![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)

